1,1'-(Undecane-5,6-diylidene)dihydrazine
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Overview
Description
1,1’-(Undecane-5,6-diylidene)dihydrazine is an organic compound characterized by its unique structure, which includes an undecane backbone with a diylidene linkage and two hydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Undecane-5,6-diylidene)dihydrazine typically involves the reaction of undecane derivatives with hydrazine. One common method includes the condensation of an undecane dialdehyde with hydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Undecane-5,6-diylidene)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated hydrazine derivatives.
Scientific Research Applications
1,1’-(Undecane-5,6-diylidene)dihydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 1,1’-(Undecane-5,6-diylidene)dihydrazine involves its interaction with various molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
1,11-Undecanedicarboxylic acid: Similar in structure but lacks the hydrazine groups.
1,1’-(Decane-5,6-diylidene)dihydrazine: Similar but with a shorter carbon chain.
Uniqueness: 1,1’-(Undecane-5,6-diylidene)dihydrazine is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. The presence of the diylidene linkage and hydrazine groups makes it a versatile compound for various applications .
Properties
CAS No. |
87163-34-6 |
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Molecular Formula |
C11H24N4 |
Molecular Weight |
212.34 g/mol |
IUPAC Name |
5-hydrazinylideneundecan-6-ylidenehydrazine |
InChI |
InChI=1S/C11H24N4/c1-3-5-7-9-11(15-13)10(14-12)8-6-4-2/h3-9,12-13H2,1-2H3 |
InChI Key |
DAHBUSWXHOAUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=NN)C(=NN)CCCC |
Origin of Product |
United States |
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